
1-(2-Aminophenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminophenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one is a synthetic organic compound that features both an aminophenyl group and a pyridinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one typically involves the following steps:
Formation of the aminophenyl intermediate: This can be achieved through nitration of a suitable aromatic precursor followed by reduction to the amine.
Formation of the pyridinone intermediate: This involves the cyclization of a suitable precursor to form the pyridinone ring.
Coupling of the intermediates: The final step involves coupling the aminophenyl and pyridinone intermediates under suitable conditions, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Aminophenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyridinone moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminophenyl group may yield nitro derivatives, while reduction of the carbonyl group may yield alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving aminophenyl and pyridinone groups.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminophenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The aminophenyl group may interact with enzymes or receptors, while the pyridinone moiety may participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Aminophenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one: Unique due to the combination of aminophenyl and pyridinone groups.
2-Aminobenzophenone: Similar structure but lacks the pyridinone moiety.
Pyridinone derivatives: Similar structure but lacks the aminophenyl group.
Uniqueness
This compound is unique due to the presence of both aminophenyl and pyridinone groups, which may confer distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
60928-33-8 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
1-(2-aminophenyl)-2-(1-oxidopyridin-1-ium-2-yl)ethanone |
InChI |
InChI=1S/C13H12N2O2/c14-12-7-2-1-6-11(12)13(16)9-10-5-3-4-8-15(10)17/h1-8H,9,14H2 |
Clave InChI |
ABYVCQDUHABAJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)CC2=CC=CC=[N+]2[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


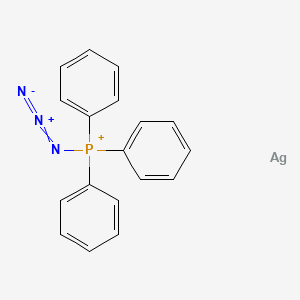
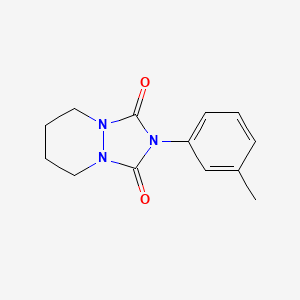
![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium](/img/structure/B14608204.png)
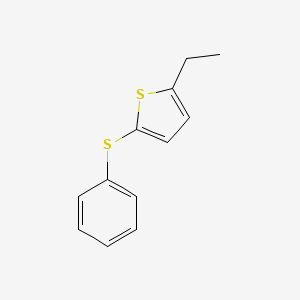
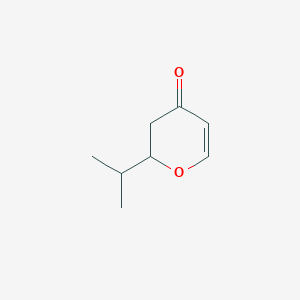
![4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide](/img/structure/B14608220.png)
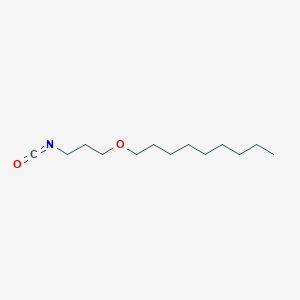
![1-Bromo-2-[diazo(phenyl)methyl]benzene](/img/structure/B14608230.png)
![1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14608234.png)
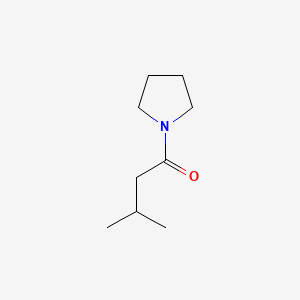

![1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14608262.png)


